3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide
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Overview
Description
3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with hydroxy and methylanilino substituents, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The hydroxy group is introduced through a hydroxylation reaction, while the methylanilino group is added via a condensation reaction with an appropriate aniline derivative. The final step involves the formation of the oxobutan-2-ylidene moiety through a series of condensation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxobutan-2-ylidene moiety can be reduced to form a secondary alcohol.
Substitution: The methylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylanilino groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 2-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
- N-(3-amino-4-methylphenyl)benzamide
Uniqueness
3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methylanilino groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-6-8-15(9-7-12)19-17(23)10-13(2)20-21-18(24)14-4-3-5-16(22)11-14/h3-9,11,22H,10H2,1-2H3,(H,19,23)(H,21,24)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPJLYPDCQPKW-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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